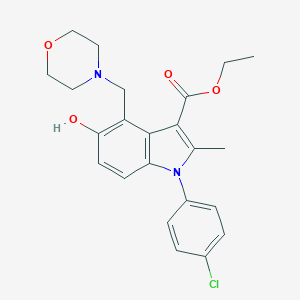![molecular formula C20H19NO3 B271511 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, also known as TMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. TMQ belongs to the class of compounds known as quinolines, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation. This compound has also been found to modulate the activity of enzymes involved in cellular signaling pathways, including protein kinase C and phospholipase A2. These effects suggest that this compound may have a broad range of therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in lab experiments is its relatively low toxicity. This makes it a viable compound for in vitro and in vivo studies. However, the solubility of this compound can be an issue, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that target specific pathways.
将来の方向性
There are numerous future directions for research on 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. One area of interest is the development of this compound derivatives that may have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the use of this compound in combination with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
合成法
The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学的研究の応用
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been the focus of numerous scientific studies due to its potential therapeutic effects. Some of the areas of research include the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H19NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-10-16-11-9-15-6-4-5-7-17(15)21-16/h4-13H,1-3H3/b10-8+ |
InChIキー |
UGISBUIBIFLVGO-CSKARUKUSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)

